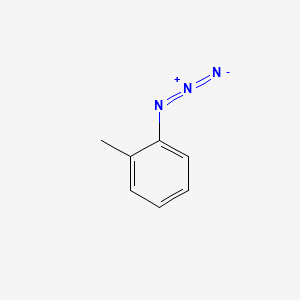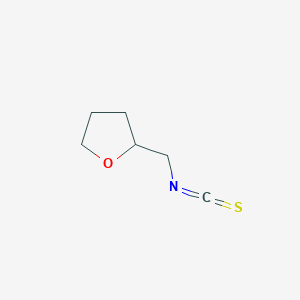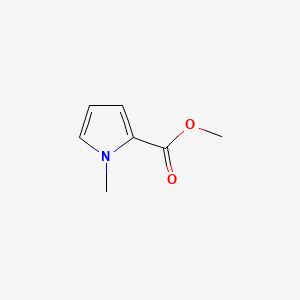
Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate can be synthesized through various methods. One approach involves the treatment of 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates with the Vilsmeier–Haack reagent, followed by treatment with hydrazine to yield pyrazolo[3,4-b]pyridine derivatives (Verdecia et al., 1996). Another method utilizes ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst, to form tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Molecular Structure Analysis
The molecular structure of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate and its derivatives are characterized by X-ray crystallography and computational methods, providing insights into their conformations and reactivity. The crystal structure analysis reveals specific configurations and bond formations essential for their chemical behavior and synthesis applications (de Armas et al., 2000).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, including cycloadditions, annulations, and oxidative processes. Its reactivity enables the synthesis of complex molecules, such as 4-aminopyrrole derivatives via relay catalytic cascade reactions (Galenko et al., 2015) and 1,4-dihydropyridines through environmentally friendly methodologies (Rodríguez et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
Regioselective Synthesis : A study by Pratap et al. (2007) describes an innovative synthesis of aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids, highlighting the chemical's utility in synthesizing complex organic molecules.
Annulation Reactions : Zhu et al. (2003) Zhu, Lan, & Kwon (2003) demonstrated the use of this compound in phosphine-catalyzed [4 + 2] annulation, forming tetrahydropyridines, which are valuable in organic chemistry.
Preparation of β-Amino Acids : Tishkov, Reissig, & Ioffe (2002) Tishkov, Reissig, & Ioffe (2002) used it as a precursor for β-proline and nipecotic acid derivatives, showcasing its versatility in synthesizing amino acid derivatives.
Pharmacology and Drug Design
Antibacterial and Antifungal Agents : Research by Stefancich et al. (1987) Stefancich et al. (1987) explored its derivatives for potential use as antibacterial and antifungal agents, although the activities were found to be very weak.
Synthesis of 5-HT3 Antagonists : A study by Matsui et al. (1992) Matsui et al. (1992) described the synthesis of 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine 5-HT3 antagonists, highlighting its application in drug synthesis.
Analgesic Property Optimization : Ukrainets et al. (2015) Ukrainets, Gorokhova, Sydorenko, & Taran (2015) investigated the modification of the pyridine moiety to enhance analgesic properties, demonstrating its potential in developing pain-relief drugs.
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATHOCDTDDUESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299796 | |
| Record name | Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate | |
CAS RN |
89937-77-9 | |
| Record name | 89937-77-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)
